3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one is a structurally complex molecule featuring a 1,4-diazepane core functionalized with a sulfonated pyrazole moiety and a propan-1-one group linked to a 3,5-dimethyloxazole ring. Its molecular formula is C₁₈H₂₉N₇O₄S, with a molecular weight of 439.5 g/mol (calculated). Key structural elements include:
- Sulfonated pyrazole: The 1,3,5-trimethyl-1H-pyrazol-4-yl group linked via a sulfonyl bridge introduces hydrogen-bonding capacity and polarity.
- 3,5-Dimethyloxazole: A heterocyclic aromatic system contributing to lipophilicity and π-π stacking interactions.
- Propan-1-one moiety: A ketone group that may influence solubility and metabolic stability.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4S/c1-13-17(16(4)28-21-13)7-8-18(25)23-9-6-10-24(12-11-23)29(26,27)19-14(2)20-22(5)15(19)3/h6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGNVMSSRMSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole and pyrazole rings, followed by their coupling with the diazepane moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing molecular features and inferred properties:
Key Findings:
Structural Flexibility vs. Rigidity: The target compound’s 1,4-diazepane ring confers conformational flexibility, which may improve binding to dynamic protein pockets compared to the rigid biphenyl oxazole in 1-(3,5-diphenyl-4H-1,2-oxazol-5-yl)propan-2-one .
Heterocyclic Substituents :
- The 3,5-dimethyloxazole in the target compound offers metabolic stability compared to the thiophene in ’s analog, which may undergo oxidative metabolism.
- The absence of a diazepane ring in ’s compound limits its ability to interact with larger binding sites, reducing versatility in drug design.
Molecular Weight and Bioactivity: The target compound’s higher molecular weight (439.5 g/mol) may limit blood-brain barrier permeability compared to lighter analogs like ’s compound (279.3 g/mol). The conjugated enone system in ’s compound could confer unique reactivity or photophysical properties absent in the target.
Synthetic Complexity :
- The sulfonamide and diazepane motifs in the target compound likely require multi-step synthesis, akin to methods described for benzodiazepine derivatives in , whereas simpler oxazole analogs (e.g., ) are more straightforward to prepare.
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}propan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The presence of the oxazole and pyrazole moieties suggests potential interactions with biological targets.
Key Steps in Synthesis
- Formation of the Oxazole Ring : The oxazole ring can be synthesized through condensation reactions involving appropriate precursors.
- Introduction of the Pyrazole Moiety : Pyrazole derivatives are often generated via cyclization reactions that utilize hydrazine derivatives.
- Sulfonyl Group Addition : The incorporation of sulfonyl groups enhances the compound's reactivity and biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.
Antifungal Activity
Research indicates that related compounds with pyrazole and oxazole structures exhibit significant antifungal properties. For instance, coordination complexes based on pyrazole ligands have demonstrated competitive antifungal activity against common pathogens like Fusarium species .
Antimicrobial Properties
Compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-... have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum activity that could be harnessed for therapeutic applications .
Hemorheological Activity
A study highlighted the hemorheological effects of related oxazole derivatives. These compounds exhibited activity comparable to established angioprotective agents like pentoxifylline . This suggests potential applications in improving blood flow and reducing viscosity.
Case Studies
Several case studies have been conducted to assess the biological implications of oxazole and pyrazole derivatives:
Research Findings
Recent findings emphasize the diverse biological activities associated with compounds containing oxazole and pyrazole structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
